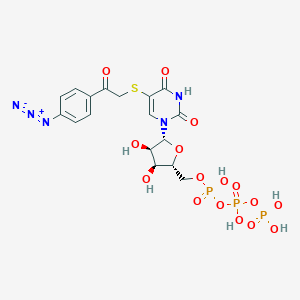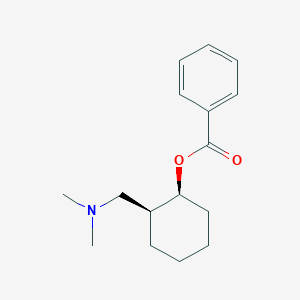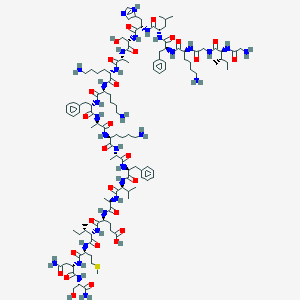
3,6-Dihydroxy-6-methylcholanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural product that is found in various plants and fungi. It belongs to the class of triterpenoids, which are known for their diverse biological activities. DHMCA has gained attention in recent years due to its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The exact mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of inflammatory mediators, modulation of cell signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3,6-Dihydroxy-6-methylcholanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dihydroxy-6-methylcholanoic acid has several advantages for use in lab experiments. It is a natural product that can be easily synthesized from ursolic acid. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to have neuroprotective effects, and further research is needed to determine its effectiveness in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel synthetic methods for 3,6-Dihydroxy-6-methylcholanoic acid, which may improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and its potential use in treating various diseases.
Conclusion:
In conclusion, 3,6-Dihydroxy-6-methylcholanoic acid is a natural product with potential therapeutic applications in treating various diseases. Its anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods. 3,6-Dihydroxy-6-methylcholanoic acid has the potential to be a valuable tool in the fight against various diseases, and its future applications are exciting to explore.
Synthesemethoden
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized from ursolic acid, which is a triterpenoid found in plants. The synthesis involves the oxidation of the C-3 and C-6 hydroxyl groups of ursolic acid to form 3,6-Dihydroxy-6-methylcholanoic acid. The reaction is typically carried out using strong oxidizing agents such as chromium trioxide or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydroxy-6-methylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. 3,6-Dihydroxy-6-methylcholanoic acid has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
123202-27-7 |
|---|---|
Produktname |
3,6-Dihydroxy-6-methylcholanoic acid |
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChI-Schlüssel |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Andere CAS-Nummern |
123202-28-8 |
Synonyme |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)









